molecular formula C13H18Cl2N2 B12108746 (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine

Cat. No.: B12108746
M. Wt: 273.20 g/mol
InChI Key: MTNXMXJFFQIXMZ-UHFFFAOYSA-N
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Description

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine: is a chemical compound characterized by the presence of a piperidine ring substituted with a 2,6-dichlorobenzyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or alcohols.

Major Products Formed:

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine:

  • Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanamine
  • (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine
  • (1-(2,6-Dichlorophenyl)piperidin-4-yl)methanamine

Comparison:

  • (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interaction with biological targets.
  • The presence of chlorine atoms can enhance the compound’s stability and resistance to metabolic degradation compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H18Cl2N2

Molecular Weight

273.20 g/mol

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanamine

InChI

InChI=1S/C13H18Cl2N2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2

InChI Key

MTNXMXJFFQIXMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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